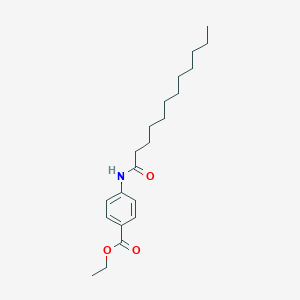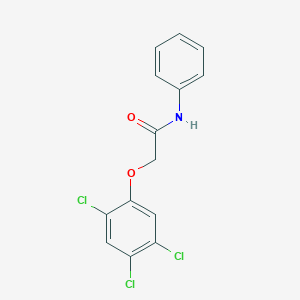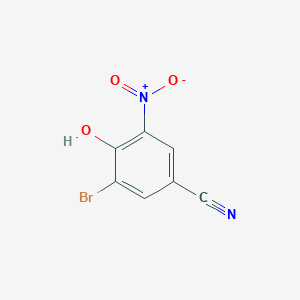
3-Bromo-4-hydroxy-5-nitrobenzonitrile
概述
描述
3-Bromo-4-hydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H3BrN2O3. It is a yellow crystalline solid that is slightly soluble in water but can dissolve in organic solvents such as alcohol and ether . This compound is of interest due to its unique chemical structure, which includes bromine, hydroxyl, nitro, and nitrile functional groups.
准备方法
The synthesis of 3-Bromo-4-hydroxy-5-nitrobenzonitrile can be achieved through several methods. One common approach involves the reaction of 3,4-dibromo-5-nitrobenzonitrile with sodium hydroxide under alkaline conditions. The reaction proceeds through the conversion of the dibromo compound to the desired product . Another method involves the use of benzoyl chloride derivatives and alkanesulphonyltrichlorophosphazene at elevated temperatures .
化学反应分析
3-Bromo-4-hydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydroxylamine hydrochloride, sodium hydroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Bromo-4-hydroxy-5-nitrobenzonitrile has several applications in scientific research:
作用机制
The mechanism of action of 3-Bromo-4-hydroxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine and hydroxyl groups also contribute to its reactivity and potential biological activities .
相似化合物的比较
3-Bromo-4-hydroxy-5-nitrobenzonitrile can be compared with other similar compounds such as:
4-Hydroxy-3-nitrobenzonitrile:
3-Nitrobenzonitrile: This compound lacks both the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.
2-Amino-3-bromo-5-nitrobenzonitrile:
The presence of the bromine, hydroxyl, and nitro groups in this compound makes it unique and versatile for various applications in research and industry.
属性
IUPAC Name |
3-bromo-4-hydroxy-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWPYAZLXACFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171333 | |
| Record name | Benzonitrile, 3-bromo-4-hydroxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1828-58-6 | |
| Record name | Benzonitrile, 3-bromo-4-hydroxy-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001828586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 3-bromo-4-hydroxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
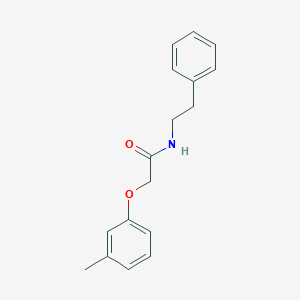
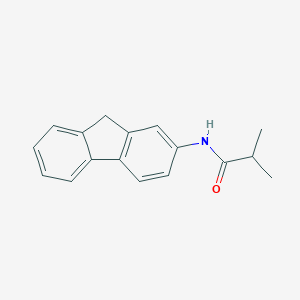
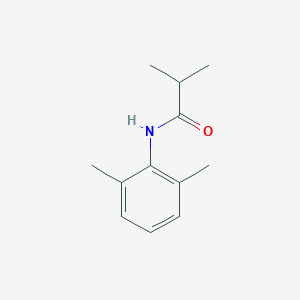
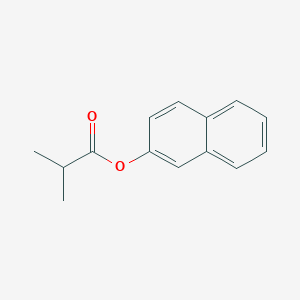
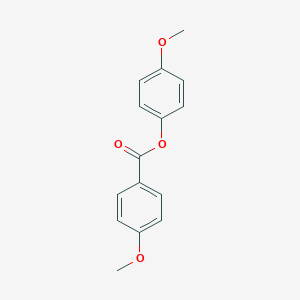
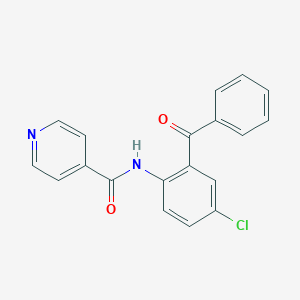

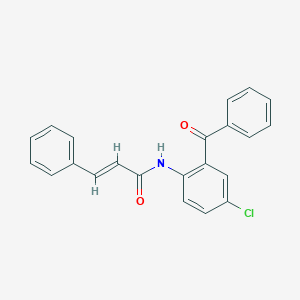
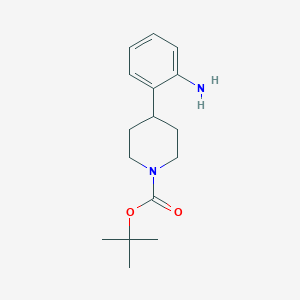
![Methyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B185173.png)
